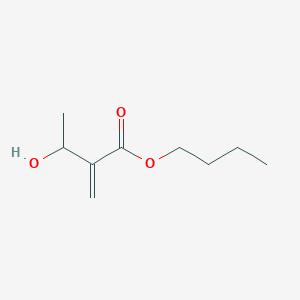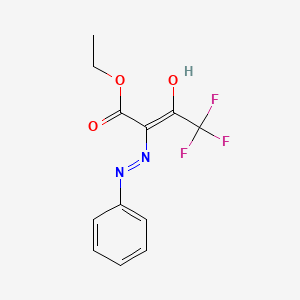
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is a chemical compound with the molecular formula C14H16Cl2N2O. It is known for its unique structure, which includes a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under specific conditions. One common method includes the use of 2-chloroallyl chloride as a reagent, which reacts with the hydrazine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroallyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The hydrazide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the hydrazide moiety can yield phenylacetic acid and 2,2-bis(2-chloroallyl)amine .
科学的研究の応用
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A related compound with similar structural features but lacking the 2-chloroallyl groups.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can exhibit similar reactivity and applications.
Chloroallyl Compounds: Compounds with 2-chloroallyl groups, which can undergo similar substitution reactions
Uniqueness
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is unique due to its combination of a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
7696-76-6 |
|---|---|
分子式 |
C14H16Cl2N2O |
分子量 |
299.2 g/mol |
IUPAC名 |
N',N'-bis(2-chloroprop-2-enyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C14H16Cl2N2O/c1-11(15)9-18(10-12(2)16)17-14(19)8-13-6-4-3-5-7-13/h3-7H,1-2,8-10H2,(H,17,19) |
InChIキー |
CWELNYPPNLEBNG-UHFFFAOYSA-N |
正規SMILES |
C=C(CN(CC(=C)Cl)NC(=O)CC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


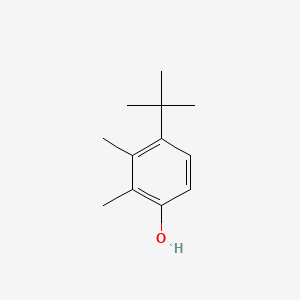
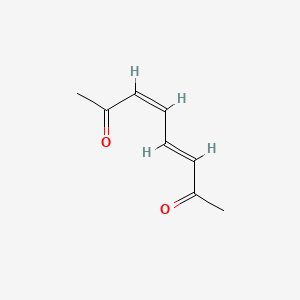
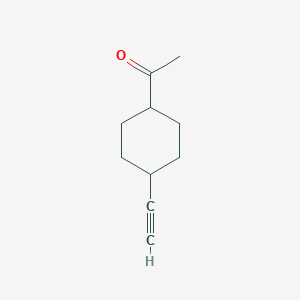
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
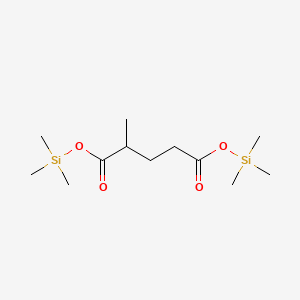
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
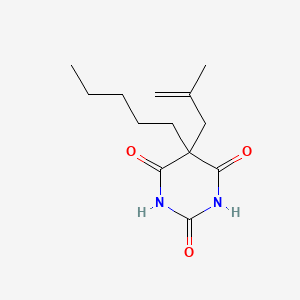
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
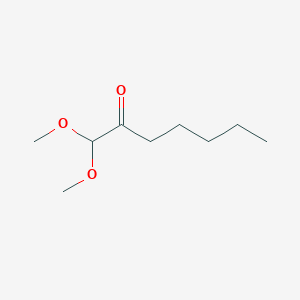
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
